N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

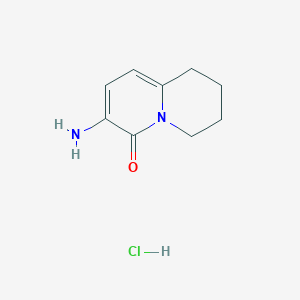

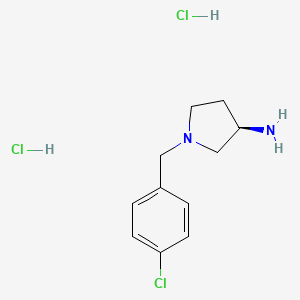

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PIPPA, and its chemical structure is C21H32N2O.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and evaluated for their potential in the treatment of HIV. These compounds, developed through an efficient microwave-assisted synthetic route, were characterized using various analytical methods. Their ability to inhibit cell-cell fusion, a key step in the HIV infection process, was also assessed, showcasing their potential application in HIV treatment strategies (Weng et al., 2011).

Anticonvulsant Potential

Research into N-(3-(4-phenylpiperazin-1yl)propyl)pivalamide derivatives has revealed their potential as hybrid anticonvulsant agents. These compounds, combining chemical fragments from known antiepileptic drugs, exhibited broad-spectrum activity across various preclinical seizure models. Notably, one molecule demonstrated exceptionally high protection without impairing motor coordination, suggesting a superior safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Antibacterial Applications

A novel series of aryl piperazinyl oxazolidinones with varied N-substituents was synthesized, exhibiting potent in vitro antibacterial activity against resistant Gram-positive strains. These compounds, while showing significant in vitro efficacy, had variable in vivo activity, underscoring the need for further optimization to enhance therapeutic potential (Jang et al., 2004).

Anti-Inflammatory Properties

The synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives revealed their potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. This study highlighted the compounds' potential as anti-inflammatory agents, adding another dimension to the therapeutic applications of N-(3-(4-phenylpiperazin-1yl)propyl)pivalamide derivatives (Nagarapu et al., 2011).

Propiedades

IUPAC Name |

2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-18(2,3)17(22)19-10-7-11-20-12-14-21(15-13-20)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISLROPPPLICLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)

![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)

![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)

![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2603835.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603842.png)

![[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine;hydrochloride](/img/structure/B2603843.png)